molecular formula C14H20O10 B7798308 [(3R,4R,6S)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate

[(3R,4R,6S)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate

Cat. No.: B7798308
M. Wt: 348.30 g/mol
InChI Key: SHBHJRVMGYVXKK-YTPFDHIKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3R,4R,6S)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate: is a complex organic compound with the molecular formula C14H20O10 and a molecular weight of 348.31 g/mol . This compound is characterized by its multiple acetoxy groups and a hydroxyl group attached to a tetrahydro-pyran ring structure. It is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid 3,4,6-triacetoxy-5-hydroxy-tetrahydro-pyran-2-ylmethyl ester typically involves the acetylation of a precursor compound, such as a tetrahydro-pyran derivative. The reaction is carried out using acetic anhydride in the presence of a catalyst like pyridine or sulfuric acid. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the rate of acetylation and prevent over-reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction mixture is then subjected to purification steps such as distillation or crystallization to isolate the desired product. The use of automated systems ensures consistency and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of acetic acid 3,4,6-triacetoxy-5-hydroxy-tetrahydro-pyran-2-ylmethyl ester involves its interaction with specific enzymes and receptors in biological systems. The acetoxy groups can be hydrolyzed to release acetic acid, which can then participate in various metabolic pathways. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

  • Acetic acid 3,4,5-triacetoxy-tetrahydro-pyran-2-ylmethyl ester
  • Acetic acid 3,4,5-triacetoxy-6-benzyloxy-tetrahydro-pyran-2-ylmethyl ester
  • Acetic acid 3,4,6-triacetoxy-5-dimethylamino-4H-pyran-2-ylmethyl ester

Uniqueness: [(3R,4R,6S)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate is unique due to the presence of a hydroxyl group at the 5-position, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

[(3R,4R,6S)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10?,11?,12-,13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBHJRVMGYVXKK-YTPFDHIKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1[C@H]([C@@H](C([C@@H](O1)OC(=O)C)O)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.